1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-5-6-12(18-7-3-9-23(18,20)21)10-13(11)16-15(19)17-14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDWEQIKNNQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Isothiazolidine Dioxide Ring: This step involves the reaction of a suitable precursor, such as a thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the isothiazolidine dioxide ring.
Substitution on the Phenyl Ring:
Coupling with Thiophene: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Urea Formation: The final step involves the formation of the urea linkage by reacting the substituted phenyl isothiazolidine dioxide with an isocyanate derivative of thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidine dioxide ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isothiazolidine dioxide ring and urea linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : High-yield routes (e.g., 93% in ) demonstrate feasibility for scaling urea derivatives, though the target compound’s synthesis may require optimization for the isothiazolidine dioxide moiety.
- Therapeutic Potential: The combination of sulfone and thiophene groups positions the target compound as a candidate for diseases requiring balanced solubility and target engagement, such as oncology or inflammation.
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dioxidoisothiazolidin moiety linked to a thiophenyl group through a urea bond. Its molecular formula is , with a molecular weight of approximately 366.44 g/mol. The synthesis typically involves multi-step organic reactions that include:
- Formation of the dioxidoisothiazolidinyl group.
- Amide coupling to introduce the thiophenyl moiety.
- Final purification and characterization.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiourea and urea have shown efficacy against various cancer cell lines by inhibiting critical enzymes such as cyclin-dependent kinases (CDKs) .
Case Study:
A study demonstrated that certain urea derivatives inhibited CDK2, leading to reduced proliferation in cancer cells. The IC50 values for these compounds ranged from 0.004 μM to 16 μM, indicating potent activity against specific cancer types .
Antimicrobial Activity
Compounds containing the thiophenyl group have been associated with antimicrobial properties. The interaction between the compound and bacterial enzymes may disrupt essential cellular processes.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Anticancer | CDK inhibition | |
| Similar Urea Derivatives | Antimicrobial | Enzyme inhibition | |
| Thiourea Compounds | Antiviral | Targeting viral replication |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, influencing their functional states. This interaction is particularly relevant in the context of enzyme inhibition, where the compound may competitively inhibit active sites on enzymes involved in cell cycle regulation and microbial metabolism.
Comparative Analysis with Related Compounds
Comparative studies with structurally related compounds reveal that modifications in the substituents significantly affect biological activity. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Aryl Thioureas | Contains thiourea moiety | Antiviral, Antimicrobial |
| Urea Derivatives | Urea linkages with various substituents | Anticancer, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
